N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide
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Overview
Description
N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further connected to a 4-methylbenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially altering the balance of carbon dioxide and bicarbonate in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . The thiophene ring is then functionalized with a benzenesulfonyl group through a sulfonation reaction using benzenesulfonyl chloride and a base like pyridine . Finally, the 4-methylbenzamide moiety is introduced via an amide coupling reaction using 4-methylbenzoic acid and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide can be compared with other sulfonamide derivatives, such as:
- N-[4-(benzenesulfonyl)thiophen-3-yl]furan-2-carboxamide
- N-[4-(benzenesulfonyl)thiophen-3-yl]-2-(1,2-benzoxazol-3-yl)acetamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the 4-methylbenzamide moiety in this compound contributes to its unique properties, such as enhanced selectivity and potency against certain biological targets .
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-13-7-9-14(10-8-13)18(20)19-16-11-23-12-17(16)24(21,22)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLLCNSFKCFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CSC=C2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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